molecular formula C17H9F2NOS2 B5768649 N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide

N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide

Cat. No. B5768649
M. Wt: 345.4 g/mol
InChI Key: FTIMVXMUUKPCHZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide is a chemical compound that belongs to the class of thienobenzothiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide can alter the expression of various genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In neurology, it has been found to improve cognitive function and memory by modulating the activity of certain neurotransmitters such as dopamine and acetylcholine. In immunology, it has been found to regulate cytokine production, leading to changes in the immune response.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high yield and purity. It is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in other fields such as cardiovascular research and infectious diseases. Additionally, the development of new derivatives of N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide with improved activity and specificity could lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields such as cancer research, neurology, and immunology. Although its mechanism of action is not fully understood, it has been found to have various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and identify its potential applications in other fields.

Synthesis Methods

N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide can be synthesized through various methods. One of the most commonly used methods involves the reaction of 2,4-difluoroaniline with 2-bromo-3-thiophene carboxylic acid followed by cyclization using potassium carbonate. The resulting product is then purified using column chromatography to obtain N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide in high yield and purity.

Scientific Research Applications

N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as cancer research, neurology, and immunology. In cancer research, N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurology, it has been shown to improve cognitive function and memory in animal models. In immunology, it has been found to modulate the immune response by regulating cytokine production.

properties

IUPAC Name

N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2NOS2/c18-9-5-6-12(11(19)7-9)20-17(21)15-8-14-16(23-15)10-3-1-2-4-13(10)22-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIMVXMUUKPCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide

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